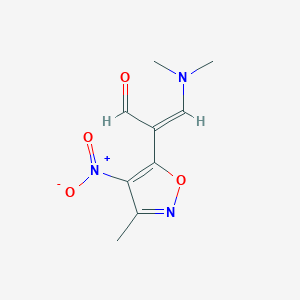

(2Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal

Description

Properties

IUPAC Name |

(Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-6-8(12(14)15)9(16-10-6)7(5-13)4-11(2)3/h4-5H,1-3H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHRBGIOWSPJRS-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])C(=CN(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1[N+](=O)[O-])/C(=C/N(C)C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with nitroalkenes under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the nitro group may participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with three analogous compounds based on structural motifs, synthesis pathways, and inferred reactivity.

Structural Analog: 3-(Dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime

- Key Differences: Core Heterocycle: The analog replaces the 1,2-oxazole ring with a 1H-pyrazole ring, altering electronic distribution. Pyrazoles generally exhibit stronger aromaticity due to two adjacent nitrogen atoms, which may enhance stability but reduce electrophilicity compared to oxazoles . Substituents: The methyl group at position 3 of the oxazole in the target compound is absent here; instead, a 1,3-dimethyl substitution is present on the pyrazole. Functional Groups: The O-methyloxime group in the analog replaces the propenal system, modifying solubility and hydrogen-bonding capacity .

Functional Analog: Ethyl 5-Hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate

- Key Differences: Heterocycle Type: The thiadiazole core introduces sulfur, which increases polarizability and π-acceptor strength compared to the oxazole’s oxygen. This may influence redox properties and metal coordination . Reactivity: The hydrazono group in this compound provides a site for nucleophilic attack, whereas the nitro group in the target compound is more electron-withdrawing, directing electrophilic substitution .

Bioactive Analog: Zygocaperoside (Isolated from Zygophyllum fabago)

- Key Differences: Scaffold Complexity: Zygocaperoside is a glycoside with a triterpenoid backbone, contrasting sharply with the planar, conjugated system of the target compound. This structural divergence results in distinct pharmacokinetic profiles (e.g., bioavailability, metabolic stability) .

Molecular Descriptors and Chemical Similarity

Using principles from chemical informatics :

- 1D/2D Descriptors :

- The target compound’s nitro group increases molecular weight (MW ≈ 253 g/mol) and polar surface area (PSA ≈ 90 Ų), similar to the pyrazole analog (MW ≈ 295 g/mol, PSA ≈ 105 Ų).

- The thiadiazole derivative has higher lipophilicity (clogP ≈ 2.5 vs. 1.8 for the target compound) due to the sulfur atom .

- 3D VolSurf Analysis :

Research Implications

- Medicinal Chemistry : The nitro-oxazole system in the target compound could serve as a warhead for covalent inhibitors, leveraging its electrophilic C5 position. In contrast, the pyrazole analog’s oxime group may be better suited for prodrug strategies .

- Materials Science : The conjugated propenal system in the target compound may enhance charge-transfer properties compared to the thiadiazole derivative, making it a candidate for organic electronics .

Biological Activity

The compound (2Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal , also known by its CAS number 588679-98-5, is a specialty chemical that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a dimethylamino group and a nitro-substituted oxazole ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H11N3O4 |

| Molecular Weight | 211.20 g/mol |

| CAS Number | 588679-98-5 |

Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties. The presence of the nitro group and the oxazole ring suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Anticancer Potential : Similar compounds have shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Study 1: Antimicrobial Screening

A study conducted on various nitro-containing compounds demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 25 µg/mL for certain strains.

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cytotoxic effects with an IC50 value of approximately 30 µM. Mechanistic studies suggested that this cytotoxicity is mediated through the induction of oxidative stress and subsequent apoptosis.

Comparative Biological Activity Table

| Compound | MIC (µg/mL) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (2Z)-3-(dimethylamino)-... | 25 | 30 | Disruption of cell membranes; apoptosis |

| Similar Nitro Compound A | 50 | 45 | Inhibition of protein synthesis |

| Similar Nitro Compound B | 40 | 35 | DNA intercalation |

Q & A

Q. What synthetic routes are recommended for (2Z)-3-(dimethylamino)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)prop-2-enal, and how do reaction conditions influence stereoselectivity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the preparation of the oxazole core. A plausible route includes:

- Step 1: Formation of the 3-methyl-4-nitro-1,2-oxazole via nitration of a methyl-substituted oxazole precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Step 2: Introduction of the propenal chain via Knoevenagel condensation using dimethylaminoacetaldehyde diethyl acetal, with catalytic piperidine in ethanol. The (Z)-stereoselectivity is achieved by optimizing solvent polarity and temperature (e.g., reflux in toluene promotes Z-configuration retention) .

- Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (Z)-isomer.

Key Variables: Solvent choice (polar vs. nonpolar), temperature, and catalyst type significantly impact yield and stereochemistry .

Q. How can spectroscopic and elemental analysis confirm the structure and purity of this compound?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: The (Z)-configuration is confirmed by coupling constants (J = 10–12 Hz for conjugated α,β-unsaturated aldehydes). The dimethylamino group appears as a singlet (~δ 2.2–2.5 ppm), while the oxazole nitro group deshields adjacent protons (δ 8.1–8.3 ppm) .

- ¹³C NMR: The aldehyde carbonyl resonates at ~δ 190–195 ppm, and the oxazole carbons appear between δ 140–160 ppm.

- IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups.

- Elemental Analysis (CHNS): Deviations >0.3% from theoretical values indicate impurities. For example, a calculated C% of 52.1 vs. observed 51.8 suggests residual solvent .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Data Harmonization: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC₅₀ values may arise from using HeLa vs. HEK293 cells.

- Metabolic Stability Testing: Use liver microsome assays to assess if differential metabolite formation (e.g., nitro-reduction to amine) explains activity variations .

- Structural Validation: Re-analyze disputed samples via X-ray crystallography (as in ) to confirm stereochemistry, as impurities or isomerization during storage can skew results.

Q. How can computational methods predict reactivity or biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s LUMO may govern reactivity in nucleophilic aromatic substitution .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases). The oxazole ring’s planarity and nitro group’s electron-withdrawing effects enhance π-π stacking and hydrogen bonding, respectively .

- MD Simulations: Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize candidates for synthesis .

Q. How can reaction yields be optimized while maintaining stereochemical integrity?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) in the Knoevenagel step. shows hydroxylamine cyclization efficiency improved by 30% with NaHCO₃ as base.

- Solvent Optimization: Use aprotic solvents (e.g., DMF) for oxazole nitration to minimize side reactions. For condensation steps, switch to THF/water biphasic systems to enhance Z-selectivity .

- In Situ Monitoring: Employ HPLC-MS to track intermediate formation and adjust reaction times dynamically.

Q. What analytical techniques differentiate between (Z)- and (E)-isomers during synthesis?

Methodological Answer:

- NOESY NMR: Spatial proximity between the dimethylamino group and oxazole protons in the (Z)-isomer shows cross-peaks absent in the (E)-form.

- X-ray Crystallography: Resolve absolute configuration, as demonstrated for similar compounds in .

- Polarimetry: Compare optical rotation with enantiopure standards if chiral centers exist.

Q. How does the nitro group’s electronic effects influence the compound’s chemical reactivity?

Methodological Answer:

- Electrophilicity: The nitro group withdraws electron density via resonance, activating the oxazole ring toward nucleophilic attack at the 5-position.

- Redox Behavior: Cyclic voltammetry reveals reduction peaks at ~-0.8 V (vs. Ag/AgCl), indicating potential for nitro-to-amine conversion under biological conditions .

Data Contradiction Analysis Example

Scenario: Study A reports antimicrobial activity (MIC = 2 µg/mL), while Study B finds no activity (MIC > 128 µg/mL).

Resolution Steps:

Verify compound purity via HPLC (≥95% purity required).

Re-test using standardized broth microdilution (CLSI guidelines).

Assess bacterial efflux pump expression (e.g., qPCR for AcrAB-TolC in Gram-negative strains), which may explain resistance in Study B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.